molecular formula C19H19N3O2S B2354303 Benzo[d]thiazol-6-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1797857-34-1

Benzo[d]thiazol-6-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2354303
CAS No.: 1797857-34-1
M. Wt: 353.44
InChI Key: ZOXYAZIKVHXYPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[d]thiazol-6-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring, a piperidine ring, and a pyridine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-6-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps. One common method starts with the preparation of substituted 2-amino benzothiazoles, which are then coupled with N-phenyl anthranilic acid. The intermediate compounds are further treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-6-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Benzo[d]thiazol-6-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases like cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-6-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby reducing inflammation. Molecular docking studies have shown that this compound can bind to protein receptors, influencing their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

Benzo[d]thiazol-6-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-13-3-2-4-18(21-13)24-15-7-9-22(10-8-15)19(23)14-5-6-16-17(11-14)25-12-20-16/h2-6,11-12,15H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXYAZIKVHXYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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